n-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2h-pyran-4-amine
Description
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran-4-amine core substituted with a 2-(cyclohex-1-en-1-yl)ethyl group. This compound is structurally characterized by a six-membered tetrahydropyran ring with an amine group at the 4-position and a cyclohexene-containing ethyl chain as the substituent.
For instance, a similar compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide, was prepared with a 63% yield using trans-β-methylstyrene and 2-(cyclohex-1-en-1-yl)ethan-1-amine .
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C13H23NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2 |
InChI Key |
HABJPQMDJNTNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
One-Pot and Domino Reaction Strategies
A notable synthetic strategy involves one-pot methodologies combining multiple steps to efficiently build complex pyran derivatives:
- Starting from cycloalkanones, dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride, a sequence of reactions forms fused pyran-2-one derivatives.
- The benzoylamino moiety can be deprotected by heating in concentrated sulfuric acid to yield 3-amino derivatives.
- Although these methods focus on pyran-2-ones, the principles of enaminoketone intermediates and cyclization can be adapted for the synthesis of tetrahydro-2H-pyran-4-amine derivatives with cyclohexenyl substituents.
Data Tables of Key Reaction Conditions and Yields
Research Results and Spectroscopic Characterization
- The preparation of tetrahydro-pyran intermediates is confirmed by ^1H NMR signals corresponding to methylene protons adjacent to oxygen and the ketone methyl group.
- In base-promoted domino reactions, formation of pyran-3-carbonitriles and tetrahydronaphthalene derivatives is monitored by TLC and confirmed by ^13C NMR and mass spectrometry.
- Deprotection steps to yield amino derivatives show characteristic IR absorptions for NH2 groups and shifts in NMR consistent with amine formation.
Perspectives from Varied Sources
- The synthetic routes emphasize the use of mild conditions and avoidance of organometallic catalysts in some domino reactions, enhancing the environmental and operational profile of the synthesis.
- One-pot methodologies streamline the synthesis of complex pyran derivatives, reducing reaction times and improving yields, which can be adapted for the target compound synthesis.
- The use of Grignard reagents and controlled low-temperature conditions in the preparation of tetrahydro-pyran intermediates ensures high selectivity and yield, a critical factor for scale-up.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated and acylated compounds.
Scientific Research Applications
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Inferred based on structural analysis.
Physicochemical and Functional Insights
Biological Activity
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tetrahydropyran ring, which is known for its diverse biological roles. The cyclohexene moiety contributes to the compound's hydrophobic characteristics, potentially influencing its interaction with biological membranes.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. A study on related pyran derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. These compounds showed significant efficacy in models of pyresis and arthritis, suggesting a potential therapeutic application in treating inflammatory diseases .
2. Analgesic Effects
In vivo studies have shown that certain pyran derivatives possess analgesic properties. The mechanism appears to involve modulation of pain pathways, possibly through COX inhibition or other pathways related to neurotransmitter release .
3. Antitumor Activity
Preliminary investigations into the antitumor potential of structurally similar compounds have yielded promising results. Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- COX Inhibition : As noted, the compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
- Cellular Signaling Modulation : The compound might influence signaling pathways involved in inflammation and pain perception.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine, and how do reaction conditions influence yield?
The synthesis of tetrahydro-2H-pyran-4-amine derivatives typically involves alkylation of tetrahydro-2H-pyran intermediates or reductive amination. For example, alkylation of tetrahydro-2H-pyran-4-amine with 2-(cyclohex-1-en-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Reaction optimization should focus on solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios to minimize side products like over-alkylation. Catalytic hydrogenation may also be employed to reduce unsaturated intermediates .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve the cyclohexenyl and tetrahydropyran ring conformations. X-ray crystallography is recommended for absolute stereochemical confirmation. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities from incomplete alkylation or oxidation byproducts .
Q. What are the primary applications of this compound in medicinal chemistry research?
Structurally similar tetrahydro-2H-pyran-4-amine derivatives serve as intermediates for kinase inhibitors or GPCR-targeted therapeutics. The cyclohexenyl group may enhance lipophilicity, improving blood-brain barrier penetration. Preliminary assays could include binding studies against serotonin or dopamine receptors, leveraging the amine group’s nucleophilic properties for covalent interactions .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between the cyclohexenyl moiety and hydrophobic enzyme pockets. Density functional theory (DFT) calculations predict electrophilic regions for derivatization (e.g., introducing fluorinated groups at the cyclohexenyl position). Machine learning models trained on PubChem datasets (e.g., binding affinities of pyran derivatives) can prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., pH, solvent). Standardize assays using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCRs) and control for compound stability via time-resolved mass spectrometry. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
Continuous-flow reactors enhance reproducibility for exothermic alkylation steps, reducing thermal degradation. Chiral stationary phases (e.g., amylose-based columns) enable enantiomeric resolution post-synthesis. Kinetic studies using in-situ IR spectroscopy can identify intermediates prone to racemization, allowing real-time adjustments to residence time or catalyst loading .
Q. What strategies mitigate oxidative degradation of the cyclohexenyl group during long-term storage?
Lyophilization under inert gas (argon) minimizes oxidation. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical formation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways, informing formulation adjustments (e.g., solid dispersions with cyclodextrins) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
